molecular formula C7H8BrN3O B1283669 3-Amino-1-(4-bromophenyl)urea CAS No. 2646-26-6

3-Amino-1-(4-bromophenyl)urea

Cat. No.: B1283669
CAS No.: 2646-26-6
M. Wt: 230.06 g/mol
InChI Key: UCRZHEPROLFSAB-UHFFFAOYSA-N
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Description

3-Amino-1-(4-bromophenyl)urea is a chemical compound with the molecular formula C7H8BrN3O and a molecular weight of 230.06 . It is a powder at room temperature .


Synthesis Analysis

The synthesis of this compound involves the reaction with hydrazine hydrate in 1,4-dioxane and water under reflux conditions . A variety of N-substituted ureas can be synthesized by the nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent .


Molecular Structure Analysis

The molecular structure of this compound contains a total of 20 bonds, including 12 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 urea (-thio) derivative, and 1 N hydrazine .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction with hydrazine hydrate in 1,4-dioxane and water under reflux conditions .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature with a melting point of 228-232°C . It has a molecular weight of 230.06 .

Scientific Research Applications

Synthesis and Spectral Properties

3-Amino-1-(4-bromophenyl)urea is used in the synthesis of various derivatives, exhibiting diverse properties. Ganapathi et al. (2014) utilized 3-amino boron-dipyrromethene derivatives for the development of sensors. Specifically, 1-(meso-anisyl BODIPY)-3-pheny thiourea acts as a chemodosimetric sensor for Hg2+ ions, and 1-(meso-anisyl BODIPY)-3-phenyl urea serves as a colorimetric and ratiometric sensor for F− ions (Ganapathi et al., 2014).

Structural Analysis and Properties

The structure of related compounds, such as 2-amino-4-(3-bromophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, synthesized by Kumar et al. (2016), offers insights into molecular arrangements and interactions, which are essential for understanding the material properties of this compound derivatives (Kumar et al., 2016).

Host-Guest Chemistry and Anion Receptors

Studies by Manna and Das (2018) on tris(2-aminoethyl)amine-based artificial receptors, including a derivative with this compound, demonstrate their ability to encapsulate anions through hydrogen-bonding interactions. This has implications for developing new materials for anion recognition and separation (Manna & Das, 2018).

Antiprotozoal Activity

Carballo et al. (2017) synthesized 2-amino-4-(p-bromophenyl)-oxazole derivatives, showing significant antiprotozoal activity against Giardia lamblia and Trichomonas vaginalis. This indicates potential applications of this compound derivatives in developing new treatments for protozoal infections (Carballo et al., 2017).

Chemoselective Carboxylation

Bai et al. (2015) reported the chemoselective carboxylation of 3-bromooxindoles, a reaction related to the chemistry of this compound. This study highlights the potential of such compounds in organic synthesis, particularly in introducing carboxylic groups with high enantioselectivity (Bai et al., 2015).

Mechanism of Action

Target of Action

3-Amino-1-(4-bromophenyl)urea, henceforth referred to by its full name, is a phenylurea compound that has been shown to have broad-spectrum pharmacological properties . The primary targets of this compound are tetrazole and isatin . Tetrazole is involved in the synthesis of DNA and RNA , while isatin is involved in the synthesis of protein and nucleic acid .

Mode of Action

The compound acts as a potent inhibitor of tetrazole and isatin . This inhibition results in an increase in the number of cells with chromosomal aberrations . It has also been shown to be effective against carbamazepine and phenobarbital, two drugs used for the treatment of epilepsy and seizures .

Biochemical Pathways

The compound’s interaction with its targets affects the synthesis of DNA, RNA, protein, and nucleic acid . By inhibiting tetrazole and isatin, it disrupts the normal biochemical pathways involved in these processes . The downstream effects of this disruption include an increase in the number of cells with chromosomal aberrations .

Pharmacokinetics

Pharmacokinetic studies have indicated that this compound can be detected in cerebrospinal fluid following intraperitoneal administration . This suggests that the compound has good bioavailability and can cross the blood-brain barrier.

Result of Action

The molecular and cellular effects of this compound’s action include an increase in the number of cells with chromosomal aberrations . This is a result of the compound’s inhibition of tetrazole and isatin, which disrupts the normal synthesis of DNA, RNA, protein, and nucleic acid . The compound has also been shown to have anticonvulsant effects when administered intraperitoneally or orally .

Safety and Hazards

The safety information for 3-Amino-1-(4-bromophenyl)urea indicates that it is classified as a danger under the GHS05 and GHS07 pictograms . The safety data sheet for a similar compound, 3-(4-Bromophenyl)propionic acid, suggests that it may cause skin and eye irritation, and may be harmful if swallowed .

Biochemical Analysis

Biochemical Properties

3-Amino-1-(4-bromophenyl)urea plays a significant role in biochemical reactions by interacting with several enzymes and proteins. It is known to inhibit tetrazole, which is involved in the synthesis of deoxyribonucleic acid and ribonucleic acid . This inhibition leads to an increase in the number of cells with chromosomal aberrations. Additionally, this compound inhibits isatin, which is involved in the synthesis of proteins and nucleic acids . These interactions highlight the compound’s potential in modulating key biochemical pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s inhibition of tetrazole and isatin can lead to alterations in gene expression and protein synthesis, thereby impacting cellular metabolism and overall cell function . These effects underscore the compound’s potential in therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s inhibition of tetrazole and isatin involves binding to these enzymes, thereby preventing their normal function . This inhibition can lead to changes in gene expression and protein synthesis, which are critical for cellular function. Additionally, the compound’s ability to cause chromosomal aberrations suggests a potential mechanism involving the disruption of DNA synthesis and repair processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can cause neurotoxicity when administered intraperitoneally, but not orally . This indicates that the route of administration and the compound’s stability play crucial roles in its temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have anticonvulsant effects, while higher doses can lead to neurotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose to minimize adverse effects while maximizing therapeutic benefits.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to the synthesis and degradation of nucleic acids and proteins. The compound’s inhibition of tetrazole and isatin affects the metabolic flux and levels of metabolites involved in these pathways . This can lead to alterations in cellular metabolism and overall cell function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to be detected in cerebrospinal fluid following intraperitoneal administration suggests that it can cross the blood-brain barrier and accumulate in the central nervous system . This distribution pattern is important for understanding the compound’s therapeutic potential and toxicity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound’s interactions with enzymes and proteins within specific cellular compartments can influence its effects on cellular processes. For example, its inhibition of tetrazole and isatin within the nucleus can lead to changes in gene expression and chromosomal stability . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action.

Properties

IUPAC Name

1-amino-3-(4-bromophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN3O/c8-5-1-3-6(4-2-5)10-7(12)11-9/h1-4H,9H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCRZHEPROLFSAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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